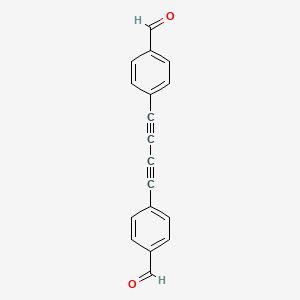
4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde
説明
4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is a chemical compound with the molecular formula C18H10O2 . It has a molecular weight of 258.3 g/mol . The IUPAC name for this compound is 4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde .
Molecular Structure Analysis
The InChI code for 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde is 1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H . The Canonical SMILES structure is C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O .Physical and Chemical Properties Analysis
The compound has a molecular weight of 258.3 g/mol . It has a XLogP3-AA value of 3.3 , indicating its lipophilicity. It has no hydrogen bond donors but has 2 hydrogen bond acceptors . The compound has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 258.068079557 g/mol . The topological polar surface area is 34.1 Ų , and it has 20 heavy atoms . The compound has a complexity of 417 .科学的研究の応用
Aggregation-Induced Emission and Mechanochromic Performance
- Application: 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde has been studied in the context of hexaphenyl-1,3-butadiene (HPB) derivatives for its role in aggregation-induced emission (AIE) and mechanochromic performance. The E/Z isomers of this compound show notable differences in these properties. For instance, the EE-HPB-CHO variant demonstrates strong intermolecular interaction and is an effective AIEgen, while EZ- and ZZ-isomers exhibit aggregation-enhancement emission (AEE) behavior. In terms of mechanochromic performance, variations among these isomers offer different responses to physical stimuli like grinding or fuming treatments (Zhang et al., 2016).
Adsorption and Removal of Reactive Dyes
- Application: Another significant application of related compounds is in environmental remediation, specifically in the removal of reactive dyes from aqueous solutions. For example, 2,2’-(butane-1,4-diylbis(oxy))dibenzaldehyde cross-linked magnetic chitosan nanoparticles have been synthesized for effectively removing anionic reactive dyes. These nanoparticles demonstrate high adsorption capacity and efficiency, providing a promising approach for wastewater treatment (Banaei et al., 2018).
Luminescent Materials and LED Devices
- Application: Derivatives of this compound have also been explored for their potential in creating luminescent materials. A notable example is the synthesis of a hybrid polyphenyleneethynylene/poly(p-phenylenevinylene) polymer, which exhibits high luminescence, thermostability, and solubility in common organic solvents. This makes it a viable material for use in light-emitting diode (LED) devices, offering both enhanced rigidity and electron-accepting properties (Egbe et al., 2002).
Electrophilic Aromatic Substitution
- Application: In organic synthesis, this compound's derivatives have been used to demonstrate high ortho-selectivity in electrophilic aromatic substitution reactions. This has implications for the synthesis of complex organic molecules, where selective functionalization can be crucial (Yonehara et al., 2000).
Liquid Crystals and Mesomorphic Behavior
- Application: The compound and its derivatives have been investigated for their roles in creating liquid crystals with novel mesomorphic behaviors. This research is critical for advancing technologies like displays and sensors, where the control of liquid crystal phases is essential (Iwan et al., 2010).
Safety and Hazards
作用機序
Result of Action
The molecular and cellular effects of 4,4’-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde’s action are currently unknown . Understanding these effects requires detailed studies of the compound’s interactions with its targets and the resulting changes in cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets . .
特性
IUPAC Name |
4-[4-(4-formylphenyl)buta-1,3-diynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-13-17-9-5-15(6-10-17)3-1-2-4-16-7-11-18(14-20)12-8-16/h5-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXMXNDETYDIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC#CC2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560828 | |
| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127653-16-1 | |
| Record name | 4,4'-(Buta-1,3-diyne-1,4-diyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4'-(Trifluoromethoxy)-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B3046626.png)
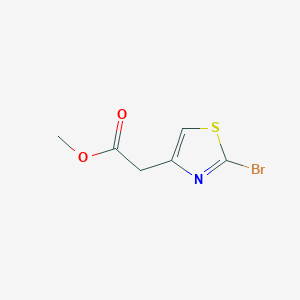



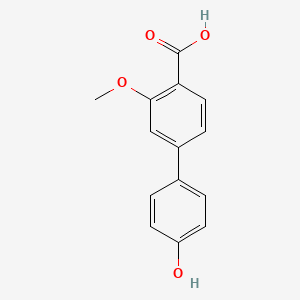
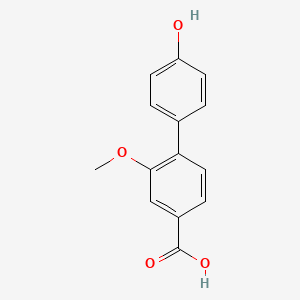
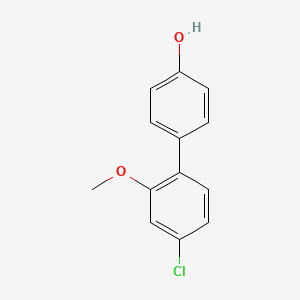
![2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol](/img/structure/B3046639.png)

![2-[3-(Cyclopropylaminocarbonyl)phenyl]phenol](/img/structure/B3046642.png)

